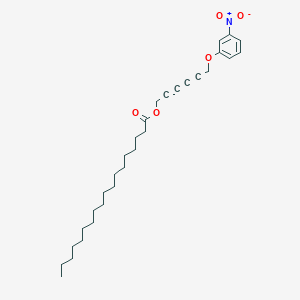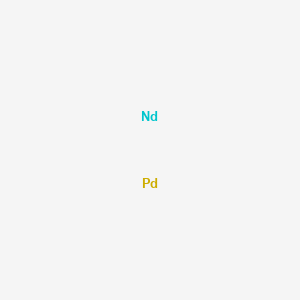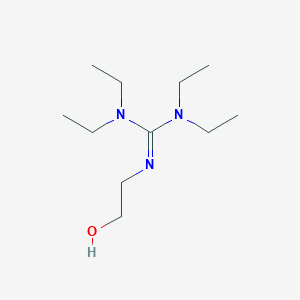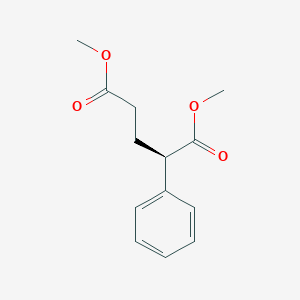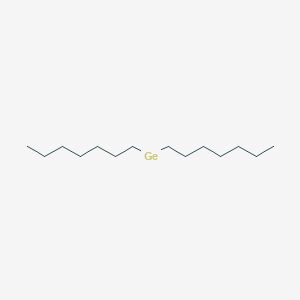
Diheptylgermanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptylgermanium is an organogermanium compound that features a germanium atom bonded to two heptyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diheptylgermanium typically involves the reaction of germanium tetrachloride with heptylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds as follows:
GeCl4+2C7H15MgBr→Ge(C7H15)2+2MgBrCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of germanium tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Diheptylgermanium can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and heptane.
Reduction: Reduction reactions can convert this compound to germane derivatives.
Substitution: Substitution reactions can replace the heptyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium or organomagnesium reagents are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and heptane.
Reduction: Germane derivatives.
Substitution: Various organogermanium compounds with different alkyl or aryl groups.
Scientific Research Applications
Diheptylgermanium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of diheptylgermanium involves its interaction with cellular components and molecular targets. It can modulate various biochemical pathways, including those involved in inflammation and immune response. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes critical to these processes.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylgermanium
- Tetraethylgermanium
- Triphenylgermanium chloride
Comparison
Diheptylgermanium is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and biological activity. Compared to tetramethylgermanium and tetraethylgermanium, this compound has different physical and chemical properties that make it suitable for specific applications.
Conclusion
This compound is a versatile organogermanium compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
57539-74-9 |
|---|---|
Molecular Formula |
C14H30Ge |
Molecular Weight |
271.02 g/mol |
InChI |
InChI=1S/C14H30Ge/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
DVOLCKCCYOKXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Ge]CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

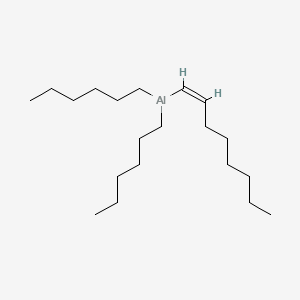
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
